molecular formula C18H9Cl2FN2S B2595645 (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile CAS No. 476669-76-8

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile

Cat. No.: B2595645
CAS No.: 476669-76-8
M. Wt: 375.24
InChI Key: NFQICBGNWIXJMW-QPEQYQDCSA-N
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Description

    Reactants: 2-phenylthiazole and 3,4-dichlorobenzoyl chloride

    Conditions: Base such as pyridine or triethylamine

    Product: 2-(3,4-dichlorophenyl)thiazole

  • Step 3: Formation of Acrylonitrile Derivative

      Reactants: 2-(3,4-dichlorophenyl)thiazole and 2-fluorobenzaldehyde

      Conditions: Knoevenagel condensation using a base like piperidine

      Product: (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

    • Step 1: Synthesis of Thiazole Ring

        Reactants: α-haloketone (e.g., 2-bromoacetophenone) and thioamide (e.g., thiourea)

        Conditions: Acidic medium, typically using hydrochloric acid

        Product: 2-phenylthiazole

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

      Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

      Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst

      Substitution: Halogenating agents like bromine (Br₂) or nitrating mixture (HNO₃/H₂SO₄)

    Major Products

      Oxidation: Sulfoxides or sulfones

      Reduction: Primary amines

      Substitution: Halogenated or nitrated derivatives

    Scientific Research Applications

    Chemistry

    In chemistry, (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology and Medicine

    In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry

    In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its stability and reactivity.

    Mechanism of Action

    The mechanism of action of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dichlorophenyl and fluorophenyl groups can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.

    Comparison with Similar Compounds

    Similar Compounds

    • (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-phenylacrylonitrile
    • (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile

    Uniqueness

    Compared to similar compounds, (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in selectivity and potency in various applications.

    Properties

    IUPAC Name

    (Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H9Cl2FN2S/c19-14-6-5-12(8-15(14)20)17-10-24-18(23-17)13(9-22)7-11-3-1-2-4-16(11)21/h1-8,10H/b13-7-
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NFQICBGNWIXJMW-QPEQYQDCSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C(C(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H9Cl2FN2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    375.2 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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